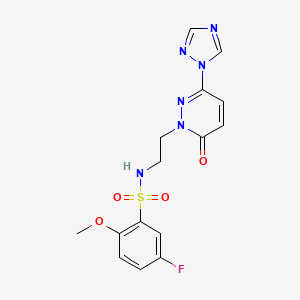
5-fluoro-2-methoxy-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-fluoro-2-methoxy-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C15H15FN6O4S and its molecular weight is 394.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Cyclooxygenase Inhibition and Analgesic Applications
Research into benzenesulfonamide derivatives has shown their potential as selective cyclooxygenase-2 (COX-2) inhibitors. For instance, Hashimoto et al. (2002) synthesized derivatives that demonstrated potent COX-2 inhibition with notable selectivity, potentially useful for treating conditions like rheumatoid arthritis, osteoarthritis, and acute pain. Similarly, Pal et al. (2003) developed compounds with significant COX-2 inhibitory activity, highlighting their potential in anti-inflammatory and analgesic applications. These studies underline the relevance of benzenesulfonamide derivatives in designing new therapeutic agents targeting COX-2, an enzyme critical in the inflammation pathway (Hashimoto et al., 2002; Pal et al., 2003).
Photodynamic Therapy for Cancer Treatment
Benzenesulfonamide derivatives have also been explored for their photodynamic and anticancer properties. Pişkin et al. (2020) synthesized zinc phthalocyanine compounds substituted with new benzenesulfonamide derivative groups, exhibiting high singlet oxygen quantum yield. These properties make them promising candidates for Type II photosensitizers in photodynamic therapy (PDT) for cancer treatment, highlighting the utility of such derivatives in developing treatments that leverage light-activated compounds to target cancerous cells (Pişkin et al., 2020).
Antimicrobial and Antifungal Applications
The antimicrobial and antifungal potential of benzenesulfonamide derivatives has been demonstrated through the synthesis of compounds showing significant activity against various bacteria and fungi. Hassan (2013) synthesized pyrazoline and pyrazole derivatives incorporating benzenesulfonamide moieties, which exhibited promising antibacterial and antifungal activities. This research suggests the potential of benzenesulfonamide derivatives in developing new antimicrobial agents to combat resistant strains of bacteria and fungi (Hassan, 2013).
Inhibitors of Enzymatic Activity
Gul et al. (2016) explored the synthesis of benzenesulfonamide derivatives as inhibitors of carbonic anhydrase, an enzyme implicated in various physiological and pathological processes. Some compounds showed strong inhibition of human cytosolic isoforms hCA I and II, suggesting their potential in treating conditions associated with dysregulated carbonic anhydrase activity. These findings illustrate the applicability of benzenesulfonamide derivatives in targeting specific enzymes for therapeutic purposes (Gul et al., 2016).
Propiedades
IUPAC Name |
5-fluoro-2-methoxy-N-[2-[6-oxo-3-(1,2,4-triazol-1-yl)pyridazin-1-yl]ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN6O4S/c1-26-12-3-2-11(16)8-13(12)27(24,25)19-6-7-21-15(23)5-4-14(20-21)22-10-17-9-18-22/h2-5,8-10,19H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVYINLUJBVFUDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)S(=O)(=O)NCCN2C(=O)C=CC(=N2)N3C=NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN6O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-[4-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]-2-oxoethyl]-6-phenylpyridazin-3-one](/img/structure/B2438637.png)
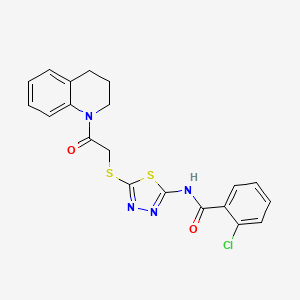
![2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide](/img/structure/B2438646.png)
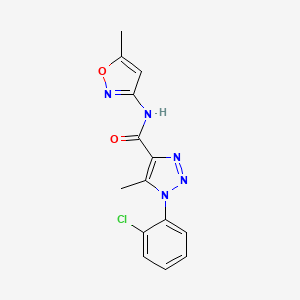

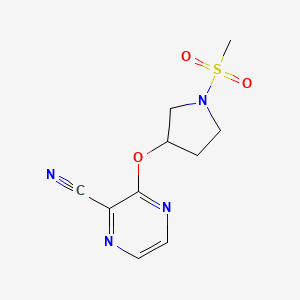
![methyl 5-(hydroxymethyl)-1-[2-hydroxy-2-(4-methylphenyl)ethyl]-1H-imidazole-4-carboxylate](/img/structure/B2438650.png)
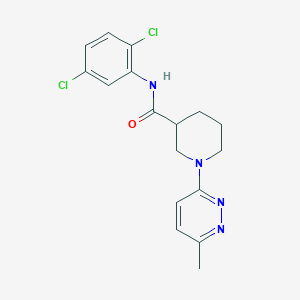
![1-Piperidin-1-yl-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]ethanone](/img/structure/B2438653.png)
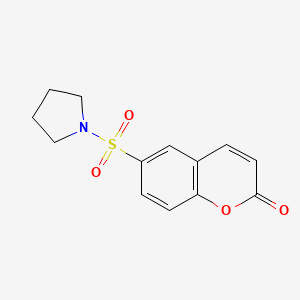

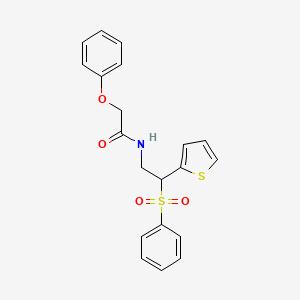
![(1S,4S,5S,6R)-2-Azabicyclo[2.2.1]heptane-5,6-diol;hydrochloride](/img/structure/B2438657.png)